molecular formula C18H24N2O4S B11067015 2-{4-[(1-Adamantylsulfonyl)amino]phenoxy}acetamide

2-{4-[(1-Adamantylsulfonyl)amino]phenoxy}acetamide

Cat. No.: B11067015
M. Wt: 364.5 g/mol
InChI Key: RWUHXTRNHXRKSO-UHFFFAOYSA-N
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Description

2-{4-[(1-Adamantylsulfonyl)amino]phenoxy}acetamide is a synthetic organic compound characterized by its adamantyl group attached to a sulfonylamino moiety, which is further connected to a phenoxyacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(1-Adamantylsulfonyl)amino]phenoxy}acetamide typically involves multiple steps:

    Formation of the Adamantylsulfonyl Chloride: Adamantane is reacted with chlorosulfonic acid to form adamantylsulfonyl chloride.

    Amination: The adamantylsulfonyl chloride is then reacted with 4-aminophenol to form 4-[(1-adamantylsulfonyl)amino]phenol.

    Ether Formation: The 4-[(1-adamantylsulfonyl)amino]phenol is reacted with chloroacetic acid to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of adamantyl ketones or alcohols.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Adamantyl ketones or alcohols.

    Reduction: Adamantyl sulfides.

    Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-{4-[(1-Adamantylsulfonyl)amino]phenoxy}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its adamantyl group is known for enhancing the stability and bioavailability of drugs, making it a candidate for drug development.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. It may exhibit antiviral, antibacterial, or anticancer properties due to its unique structural features.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of 2-{4-[(1-Adamantylsulfonyl)amino]phenoxy}acetamide involves its interaction with specific molecular targets. The adamantyl group enhances membrane permeability, allowing the compound to reach intracellular targets. The sulfonylamino and phenoxyacetamide moieties can interact with enzymes or receptors, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-{4-[(1-Adamantylsulfinyl)amino]phenoxy}acetamide: Similar structure but with a sulfinyl group instead of a sulfonyl group.

    2-{4-[(1-Adamantylthio)amino]phenoxy}acetamide: Contains a thioether linkage instead of a sulfonyl group.

    2-{4-[(1-Adamantylamino)phenoxy]acetamide: Lacks the sulfonyl group, having a direct adamantylamino linkage.

Uniqueness

2-{4-[(1-Adamantylsulfonyl)amino]phenoxy}acetamide is unique due to its combination of the adamantyl group with a sulfonylamino linkage, providing a balance of stability, bioavailability, and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H24N2O4S

Molecular Weight

364.5 g/mol

IUPAC Name

2-[4-(1-adamantylsulfonylamino)phenoxy]acetamide

InChI

InChI=1S/C18H24N2O4S/c19-17(21)11-24-16-3-1-15(2-4-16)20-25(22,23)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14,20H,5-11H2,(H2,19,21)

InChI Key

RWUHXTRNHXRKSO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)S(=O)(=O)NC4=CC=C(C=C4)OCC(=O)N

Origin of Product

United States

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